molecular formula C21H19N5O3S B2459352 6-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852153-14-1

6-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

Cat. No. B2459352
M. Wt: 421.48
InChI Key: UCEDBOMDKHNICG-UHFFFAOYSA-N
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Description

The compound “6-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione” is a triazole-pyrimidine hybrid . Triazole-pyrimidine hybrids have been studied for their neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using FT-IR, 1D and 2D NMR, and HRMS spectroscopic methods .


Chemical Reactions Analysis

The synthesis of similar compounds involved the reduction reaction of a heterocyclic thioketone using sodium borohydride in pyridine containing a small amount of water .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, a similar compound, ethyl 4-(4-methoxyphenyl)-6-methyl-2-(4-(prop-2-yn-1-yl)piperazin-1-yl)pyrimidine-5-carboxylate (S5), is a pale yellow solid with a melting point of 110–112°C .

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

Research on heterocyclic compounds, including pyrimidine derivatives, has shown significant interest due to their diverse biological activities. For example, studies have synthesized novel compounds for their potential anti-inflammatory and analgesic properties, highlighting the importance of structural modifications in enhancing biological activity. Such research underscores the potential of pyrimidine derivatives in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Antiviral and Anti-HIV Activities

Pyrimidine derivatives have been evaluated for their antiviral activities, including against HIV. The synthesis of compounds with specific substitutions has led to the discovery of molecules with significant inhibitory effects on virus replication, demonstrating the potential of pyrimidine-based structures in antiviral drug development (Hocková et al., 2003).

Supramolecular Chemistry

In the realm of supramolecular chemistry, pyrimidine derivatives have been utilized to create novel supramolecular assemblies. These structures exhibit unique properties based on hydrogen bonding and molecular recognition, highlighting the versatility of pyrimidine-based compounds in designing new materials with potential applications in nanotechnology and molecular electronics (Fonari et al., 2004).

Synthesis of Fluorescent Compounds

Research into fluorescent compounds has led to the synthesis of pyrimidine derivatives with strong solid-state fluorescence. These findings open avenues for the use of such compounds in the development of fluorescent markers and probes for biological imaging and diagnostic purposes (Yokota et al., 2012).

Herbicidal Activity

The synthesis of pyrimidine derivatives has also explored their application as herbicides. The introduction of specific substituents on the pyrimidine ring has resulted in compounds with high herbicidal activity, suggesting the role of these compounds in agricultural chemistry (Nezu et al., 1996).

properties

IUPAC Name

6-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c1-29-17-9-7-16(8-10-17)26-18(11-15-12-19(27)23-20(28)22-15)24-25-21(26)30-13-14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H2,22,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEDBOMDKHNICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

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